molecular formula C10H20N2 B12111744 Piperazine, 1-[(3-methylcyclobutyl)methyl]- CAS No. 1399663-09-2

Piperazine, 1-[(3-methylcyclobutyl)methyl]-

Cat. No.: B12111744
CAS No.: 1399663-09-2
M. Wt: 168.28 g/mol
InChI Key: QNZLFERHHZEJDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperazine, 1-[(3-methylcyclobutyl)methyl]- is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. Piperazine derivatives are widely used in pharmaceuticals due to their biological activity and ability to interact with various biological targets .

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-[(3-methylcyclobutyl)methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, sulfonates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of piperazine derivatives can lead to the formation of N-oxides, while reduction can yield secondary amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperazine, 1-[(3-methylcyclobutyl)methyl]- is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its ability to interact with GABA receptors and its potential use in various scientific research applications make it a valuable compound in both medicinal and industrial chemistry .

Properties

CAS No.

1399663-09-2

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

1-[(3-methylcyclobutyl)methyl]piperazine

InChI

InChI=1S/C10H20N2/c1-9-6-10(7-9)8-12-4-2-11-3-5-12/h9-11H,2-8H2,1H3

InChI Key

QNZLFERHHZEJDV-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C1)CN2CCNCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.